What is the CAS number for tert-Butyl isoindoline-2-carboxylate?
What is the CAS number for tert-Butyl isoindoline-2-carboxylate?
CAS: 260412-75-7[1][2]
Executive Summary
tert-Butyl isoindoline-2-carboxylate (CAS 260412-75-7) is a pivotal heterocyclic building block in medicinal chemistry.[1] It serves as the N-Boc protected form of isoindoline, a bicyclic amine pharmacophore that provides conformational rigidity superior to acyclic benzylamines.[1] This compound is extensively employed in the synthesis of bioactive agents targeting CNS disorders, oncology pathways (specifically MDM2-p53 inhibitors), and enzyme inhibition where steric constraint is required to enhance ligand-target binding affinity.[1]
This guide details the physicochemical identity, synthetic protocols, and strategic applications of this intermediate, designed for researchers requiring high-fidelity data for drug development pipelines.[1]
Identity & Physicochemical Profile[2][3][4][5][6]
The following data aggregates validated chemical identifiers and physical properties essential for analytical verification.
| Property | Specification |
| CAS Registry Number | 260412-75-7 |
| IUPAC Name | tert-butyl 1,3-dihydroisoindole-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 219.28 g/mol |
| Appearance | White to pale yellow solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| SMILES | CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1 |
| Storage Conditions | Inert atmosphere, 2–8°C (Hygroscopic) |
Synthetic Utility & Mechanism[2][7][8]
The strategic value of tert-butyl isoindoline-2-carboxylate lies in the Boc (tert-butyloxycarbonyl) protecting group.[1]
-
Orthogonality: The Boc group is stable towards basic conditions, nucleophiles, and catalytic hydrogenation, allowing chemical modifications on the aromatic ring (e.g., electrophilic aromatic substitution or cross-coupling if halogenated) without affecting the amine.[1]
-
Conformational Locking: The isoindoline core fuses a benzene ring with a pyrrolidine ring.[1] Unlike benzylamine derivatives, which have free rotation, the isoindoline nitrogen is held in a specific vector.[1] This reduces the entropic penalty upon binding to a protein active site.[1]
Mechanistic Pathway: Protection & Deprotection
The synthesis involves the nucleophilic attack of the isoindoline nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (
Figure 1: Mechanistic pathway for the synthesis of tert-Butyl isoindoline-2-carboxylate.
Experimental Protocols
Protocol A: Synthesis from Isoindoline Hydrochloride
Rationale: Using the hydrochloride salt is often preferred for stability and ease of handling compared to the free amine, which can oxidize.[1]
Reagents:
-
Isoindoline Hydrochloride (1.0 eq)[1]
-
Di-tert-butyl dicarbonate (
) (1.1 eq)[1] -
Triethylamine (
) (2.5 eq) or Diisopropylethylamine (DIPEA)[1] -
Dichloromethane (DCM) (Solvent, 10 mL/g)[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Isoindoline HCl in dry DCM under an inert atmosphere (
or Ar). -
Neutralization: Cool the suspension to 0°C (ice bath). Dropwise add
.[1] The solution should clarify as the free amine is liberated.[1] -
Addition: Add
(dissolved in minimal DCM) dropwise over 15 minutes. This controls the exotherm and prevents side reactions.[1] -
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[2][1][3][4]
-
Workup:
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol B: Deprotection (Downstream Application)
Rationale: Removal of the Boc group to liberate the secondary amine for further coupling (e.g., amide bond formation).[1]
Reagents:
Methodology:
-
Dissolve tert-butyl isoindoline-2-carboxylate in DCM (5 mL/mmol).
-
Add TFA (1–2 mL/mmol) at 0°C.
-
Stir at RT for 1–2 hours.
-
Concentrate in vacuo. Note: The product will be the TFA salt.[1] Free base can be obtained by basic workup.[1]
Applications in Drug Discovery[3][4][7][10]
The isoindoline scaffold is a "privileged structure" capable of binding to multiple receptor types due to its ability to mimic the phenylalanine or tryptophan side chains in a constrained environment.[1]
1. MDM2-p53 Interaction Inhibitors
Isoindoline derivatives function as rigid core scaffolds that project hydrophobic groups into the p53 binding pocket of MDM2.[1] The N-Boc intermediate allows researchers to functionalize the benzene ring (positions 4, 5, 6,[1] 7) before deprotecting the nitrogen to attach the requisite anchor groups.[1]
2. Kinase Inhibition
In kinase drug discovery, the isoindoline moiety often replaces larger, more flexible benzylamine groups to improve metabolic stability (blocking benzylic oxidation) and selectivity.[1]
Figure 2: Strategic applications of the isoindoline scaffold in medicinal chemistry.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled as a standard organic chemical hazard.[1]
-
GHS Classification:
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] All operations involving silica dust or volatile solvents must be performed in a fume hood.[1]
References
-
PubChem. (2025).[1] Compound Summary: Isoindoline Derivatives and N-Boc Protection. National Library of Medicine.[1] Retrieved from [Link]
-
Khadse, S., & Chaudhari, P. (2015).[1][3] Simple and efficient protocol for synthesis of N-Boc protected oxazolidines. TSI Journals. (Cited for general N-Boc protection methodology).[1] Retrieved from [Link]
Sources
- 1. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate | C13H17NO3 | CID 18630963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 260412-75-7|tert-Butyl isoindoline-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. tsijournals.com [tsijournals.com]
- 4. 170491-63-1|tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]





